molecular formula C17H21N5O2S B12580287 Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12580287
M. Wt: 359.4 g/mol
InChI Key: ZHVWLJAZWWJIDF-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound with a unique structure that combines elements of indole and triazine derivatives.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)10-25-17-19-16-15(20-21-17)12-9-11(24-5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23)

InChI Key

ZHVWLJAZWWJIDF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1

Origin of Product

United States

Preparation Methods

Construction of the Triazinoindole Core

  • The 1,2,4-triazino[5,6-B]indole nucleus is typically synthesized via cyclization reactions involving appropriate nitrogen-containing precursors such as substituted indoles and triazine derivatives.
  • This step often requires controlled heating and the use of dehydrating agents or catalysts to promote ring closure and formation of the fused heterocycle.

Formation of the Thioether Linkage at the 3-Position

  • The thioether bond connecting the triazinoindole core to the acetamide moiety is formed by nucleophilic substitution of a thiol or thiolate anion on a suitable electrophilic center.
  • Typically, a thiol-functionalized intermediate reacts with a halogenated acetamide derivative (e.g., 2-chloroacetamide) bearing the N-propyl substituent.
  • Reaction conditions require mild bases (e.g., potassium carbonate) and inert atmosphere to prevent oxidation of thiol groups.

Coupling with N-Propyl Acetamide

  • The final step involves coupling the thioether intermediate with N-propyl acetamide or its activated derivative.
  • This may be achieved via amide bond formation using coupling reagents such as HATU, EDCI, or DCC in the presence of bases like triethylamine.
  • The reaction is typically carried out in solvents such as dichloromethane or acetonitrile at ambient or slightly elevated temperatures.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Catalysts Solvents Temperature Notes
1 Cyclization to form triazinoindole Nitrogen precursors, dehydrating agents Polar solvents (e.g., DMF) 80–120 °C Controlled heating to promote ring closure
2 Alkylation for 8-ethoxy substitution Ethylating agents, bases (NaOEt) DMF, DMSO 50–80 °C Avoid over-alkylation
3 Thioether formation Thiol or thiolate, 2-chloroacetamide derivative Acetone, acetonitrile Room temp to 60 °C Inert atmosphere to prevent oxidation
4 Amide coupling HATU, EDCI, DCC, triethylamine DCM, MeCN 20–40 °C Purification by chromatography
  • Reaction times vary from several hours to overnight depending on scale and reagent reactivity.
  • Purification is commonly performed by column chromatography or recrystallization to achieve high purity.

Purification and Characterization

  • Purification techniques include high-performance liquid chromatography (HPLC) and silica gel column chromatography .
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Purpose Challenges
Triazinoindole core synthesis Nitrogen heterocycle precursors 80–120 °C, polar solvents Formation of fused heterocycle Controlling regioselectivity
8-Ethoxy substitution Ethylating agents, NaOEt 50–80 °C, DMF/DMSO Introduce ethoxy group Avoid side reactions
Thioether bond formation Thiol, 2-chloroacetamide derivative RT–60 °C, inert atmosphere Linkage formation Thiol oxidation prevention
Amide coupling HATU, EDCI, DCC, base 20–40 °C, DCM/MeCN Attach N-propyl acetamide Coupling efficiency

Research Findings and Notes

  • The synthesis of this compound is sensitive to moisture and oxygen due to the presence of thiol intermediates.
  • Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is recommended to prevent side reactions.
  • Reaction yields reported in related triazinoindole derivatives range from 60% to 85% depending on optimization.
  • The ethoxy substituent at the 8-position enhances solubility and may influence biological activity, necessitating precise control during alkylation.
  • Advanced catalysts and coupling reagents improve reaction rates and product purity, facilitating potential scale-up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibit various biological activities:

  • Anticancer Properties :
    • A study highlighted the synthesis of acetamide-based compounds as potential heme oxygenase-1 inhibitors, showing promising activity against U87MG glioblastoma cells. The results indicated that modifications to the acetamide structure could enhance cytotoxicity against cancer cells .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated antimicrobial properties. The presence of the triazino-indole framework is associated with enhanced interaction with microbial targets .
  • Cytotoxicity :
    • Research has shown that certain derivatives of acetamide compounds exhibit cytotoxic effects that are significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Therapeutic Applications

The therapeutic potential of Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can be summarized as follows:

Cancer Treatment

Due to its ability to inhibit heme oxygenase and exhibit cytotoxic effects on cancer cells, this compound may serve as a lead structure for developing new anticancer drugs.

Antimicrobial Agents

Given its antimicrobial properties, further exploration could lead to the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Study Focus Findings
PMC8474116Heme Oxygenase InhibitionIdentified acetamide derivatives with significant anticancer activity against U87MG cells .
PMC7115492Mannich Bases in Medicinal ChemistryDiscussed the cytotoxicity of related acetamide derivatives against various cancer cell lines .

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)-
  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Uniqueness

Compared to similar compounds, Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits unique properties due to its specific structural configuration.

Biological Activity

Acetamide derivatives, particularly the compound Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamide group linked to a triazino-indole moiety. This unique configuration is believed to contribute to its biological activity. The molecular formula and key properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight306.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of Acetamide derivatives often involves several mechanisms:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications in aging and various diseases .
  • Anticancer Properties : The compound's ability to chelate iron ions inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of tumor growth inhibition.
  • Anti-inflammatory Effects : Certain derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the acetamide structure can significantly influence biological activity. For example:

  • Presence of Ethoxy Group : The ethoxy substituent at position 8 enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Thioether Linkage : The thioether moiety is critical for interaction with biological targets, potentially enhancing the compound's efficacy against specific enzymes or receptors.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of Acetamide derivatives:

  • Antioxidant Activity Assessment : In vitro tests using the ABTS radical scavenging assay indicated that certain derivatives exhibited high levels of antioxidant activity, with notable IC50 values indicating effective radical scavenging capabilities .
  • Anticancer Evaluation : A study involving various human tumor cell lines demonstrated that derivatives of this compound showed selective cytotoxicity against specific cancer types, with some compounds exhibiting better efficacy than traditional chemotherapeutics .
  • Anti-inflammatory Bioassays : In vivo models assessing paw edema showed that certain derivatives significantly reduced inflammation compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

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